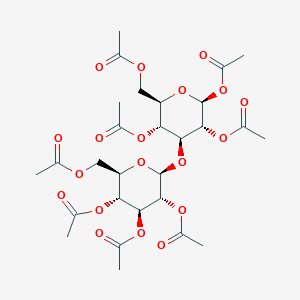

Laminaribiose octaacetate

Descripción general

Descripción

Laminaribiose octaacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This field encompasses carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Laminaribiose octaacetate can be synthesized through chemical glycosylation methods. One common approach involves the use of peracylated donors and glucofuranose protected by acetal groups. The glycosidic coupling is typically facilitated by a Lewis acid catalyst . Another method involves the enzymatic hydrolysis of laminarin, a natural polysaccharide, using β-1,3-glucanase .

Industrial Production Methods: Industrial production of this compound often employs continuous enzymatic processes. For instance, a packed bed reactor can be used for the continuous enzymatic production and adsorption of laminaribiose. This method combines enzymatic hydrolysis with adsorption on zeolite BEA to achieve high purity and productivity .

Análisis De Reacciones Químicas

Types of Reactions: Laminaribiose octaacetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as thioglycosides or trichloroacetimidates in the presence of a catalyst.

Major Products: The major products formed from these reactions include various acetylated derivatives and oligosaccharides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Glycobiology Research

Role in Glycan Studies

Laminaribiose octaacetate is primarily utilized in glycobiology to investigate the structure and function of glycans. Its ability to serve as a substrate for glycosyltransferases allows researchers to study enzyme specificity and carbohydrate metabolism. The compound can be hydrolyzed by specific enzymes such as β-1,3-glucanase, yielding laminaribiose, which is important for understanding prebiotic effects on gut microbiota.

Enzymatic Interactions

Research has focused on this compound's interactions with various enzymes involved in carbohydrate metabolism. These studies aim to elucidate the compound's influence on enzyme kinetics and metabolic pathways, providing insights into digestion and absorption processes.

Chemical Synthesis

Reagent in Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a reagent for synthesizing complex glycans. Its structural properties make it an ideal candidate for exploring glycosylation reactions and the development of new oligosaccharides.

Synthesis Methods

The synthesis of this compound can be achieved through acetolysis of curdlan using acetic anhydride or similar agents. This method yields significant quantities of the compound, typically around 27% yield . Additionally, continuous enzymatic processes utilizing packed bed reactors are employed for industrial production, combining enzymatic hydrolysis with adsorption techniques to achieve high purity.

Agricultural Applications

Germination Agent

this compound has been explored as a germination agent in agriculture. Its biochemical properties may enhance seed germination rates and improve plant growth by influencing soil microbial communities.

Antimicrobial Properties

Potential Antimicrobial Applications

Emerging studies suggest that this compound may exhibit antimicrobial properties against certain bacteria and fungi. Research is ongoing to understand the mechanisms behind these effects and their potential applications in developing natural preservatives or therapeutic agents.

Drug Delivery Systems

Biological Applications

The unique sugar structure and solubility characteristics of this compound make it a candidate for drug delivery systems. Its ability to interact with biological membranes could facilitate the transport of therapeutic agents within the body.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Glycobiology | Study of glycan structure and function; substrate for glycosyltransferases |

| Chemical Synthesis | Reagent for synthesizing complex glycans; used in glycosylation reactions |

| Agriculture | Acts as a germination agent to enhance seed growth |

| Antimicrobial Properties | Potential effectiveness against bacteria and fungi |

| Drug Delivery Systems | Candidate for enhancing transport of therapeutic agents |

Mecanismo De Acción

The mechanism of action of laminaribiose octaacetate involves its interaction with specific enzymes and proteins in biological systems. For example, it can be hydrolyzed by β-1,3-glucanase to produce laminaribiose, which then acts as a prebiotic by promoting the growth of beneficial gut bacteria . The molecular targets and pathways involved include the enzymatic degradation of β-1,3-glucans and the subsequent utilization of the resulting oligosaccharides by probiotic bacteria .

Comparación Con Compuestos Similares

Cellobiose Octaacetate: Similar in structure but differs in the glycosidic linkage.

Maltose Octaacetate: Another acetylated disaccharide with different glycosidic bonds.

Sucrose Octaacetate: Contains different monosaccharide units and glycosidic linkages.

Uniqueness: Laminaribiose octaacetate is unique due to its β-1,3-glycosidic linkage, which imparts specific biological activities such as prebiotic effects and germination promotion. Its ability to be synthesized through both chemical and enzymatic methods also adds to its versatility .

Actividad Biológica

Laminaribiose octaacetate, a derivative of laminaribiose, is gaining attention due to its unique structural characteristics and potential biological activities. This compound consists of two glucose units linked by a β-(1→3) glycosidic bond, with all eight hydroxyl groups acetylated, enhancing its solubility and stability. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Characteristics

The molecular formula of this compound is C_{27}H_{42}O_{16}, with a molecular weight of 678.59 g/mol. The acetylation of hydroxyl groups alters its interaction with biological systems, making it a subject of interest in carbohydrate chemistry and enzymology.

Synthesis

The synthesis of this compound typically involves acetolysis, where curdlan or laminarin is treated with acetic anhydride. This process yields significant quantities of the compound, approximately 27% yield. The following table summarizes the synthesis methods and yields reported in various studies:

| Synthesis Method | Yield (%) | Source |

|---|---|---|

| Acetolysis of Curdlan | 27 | Smolecule |

| Cation Exchange Resin Action | 88 | UQ eSpace |

| Enzymatic Synthesis | >30 | Tohoku University |

Enzymatic Interactions

This compound has been shown to influence the activity of glycosyltransferases, enzymes critical for carbohydrate metabolism. Research indicates that it can act as a substrate for these enzymes, affecting their specificity and efficiency. This interaction is crucial for understanding carbohydrate metabolism and developing potential therapeutic applications.

Modulation of Microbial Communities

Recent studies have explored the role of this compound in modulating bacterial taxa in non-gut body sites. For example, it has been suggested that this compound can influence the abundance of specific bacterial species in mucosal tissues, such as those found in the nasal cavity . This property could lead to applications in managing microbial populations for health benefits.

Case Studies

- Microbial Modulation : In vitro studies demonstrated that this compound effectively modulated the abundance of Staphylococcus epidermidis and Corynebacterium species in nasal mucosal tissues. The results indicate its potential as a therapeutic agent for conditions related to microbial imbalances .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound could inhibit specific glycosyltransferases involved in polysaccharide synthesis. These findings suggest its utility in biochemical research and potential applications in drug development targeting carbohydrate metabolism .

Comparative Analysis

To understand the uniqueness of this compound compared to other carbohydrate derivatives, the following table highlights key differences:

| Compound Name | Linkage Type | Unique Features |

|---|---|---|

| This compound | β-(1→3) | Enhanced solubility; potential microbial modulation |

| Maltose Octaacetate | α-(1→4) | Common disaccharide; less soluble |

| Cellobiose Octaacetate | β-(1→4) | Used in cellulose breakdown |

| Trehalose Octaacetate | α-(1→1) | Known for stress resistance in organisms |

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQUPCAOOLXBPP-HYSGBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177088 | |

| Record name | Laminaribiose octaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22551-65-1 | |

| Record name | Laminaribiose octaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laminaribiose octaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.